4,4-Dimethylvaleramidine hydrochloride

Description

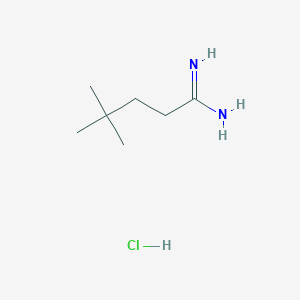

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-dimethylpentanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMWQRZFQORVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes to 4,4 Dimethylvaleramidine Hydrochloride

Retrosynthetic Analysis and Precursor Identification for 4,4-Dimethylvaleramidine Hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-nitrogen bonds of the amidine group. This leads to two main precursor classes: those based on a nitrile and those based on a carboxylic acid derivative.

A disconnection of the C-N bonds of the amidine functionality points to 4,4-dimethylvaleronitrile as a key intermediate. This is a highly logical precursor as the nitrile group is at the same oxidation state as the amidine carbon. An alternative disconnection suggests a derivative of 4,4-dimethylvaleric acid, such as an amide or ester, which would require subsequent functional group manipulation to form the amidine.

Further deconstruction of the 4,4-dimethylpentyl skeleton is also possible. A C-C bond disconnection adjacent to the quaternary carbon suggests a strategy involving the alkylation of a smaller precursor. This identifies simpler molecules like derivatives of malonic acid or valeric acid as potential starting materials for the carbon backbone.

Establishment of Valeramidine Backbone: Methodological Approaches

The formation of the amidine functional group is the central transformation in the synthesis of this compound. Several reliable methods exist for this purpose, primarily revolving around the activation of carbonyl or nitrile groups.

One pathway to amidines begins with carboxylic acid derivatives. 4,4-Dimethylvaleric acid can be converted into a more reactive intermediate, such as an amide or a thioamide, which can then be transformed into the target amidine.

From Amides: 4,4-Dimethylvaleramide can be activated by various reagents (e.g., trifluoromethanesulfonic anhydride) to facilitate the addition of an amine. semanticscholar.org

From Thioamides: A common and effective method involves the conversion of an amide to a thioamide (using Lawesson's reagent), followed by S-alkylation to form a reactive thioimidate intermediate. This intermediate readily reacts with ammonia (B1221849) to yield the corresponding amidine. mdpi.comresearchgate.net This method often proceeds under mild conditions, making it compatible with various functional groups. researchgate.net

| Precursor | Key Transformation | Reagents | Product |

| 4,4-Dimethylvaleramide | Thionation, then Amination | 1. Lawesson's Reagent2. MeI, then NH₃ | 4,4-Dimethylvaleramidine |

| 4,4-Dimethylvaleric Acid | Amide formation, then Activation/Amination | 1. SOCl₂, NH₃2. (CF₃SO)₂O, Pyridine, NH₃ | 4,4-Dimethylvaleramidine |

The most direct and atom-economical route to amidines often starts from the corresponding nitrile. mdpi.com For this compound, the precursor would be 4,4-dimethylvaleronitrile.

The Pinner reaction is a classic and highly effective method for this transformation. tandfonline.com It involves treating the nitrile with an anhydrous alcohol (like ethanol) and dry hydrogen chloride gas. wikipedia.orgresearchgate.net This forms an intermediate imino ester salt, commonly known as a Pinner salt. wikipedia.orgnrochemistry.comdrugfuture.com This salt is then treated with ammonia (typically in an alcoholic solution) to produce the final amidine hydrochloride. researchgate.netnrochemistry.com The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the Pinner salt to an ester. nrochemistry.com

Modern variations include metal-catalyzed additions of amines to nitriles, which can sometimes offer milder reaction conditions. mdpi.comorganic-chemistry.org

| Method | Key Intermediate | Reagents | Advantages |

| Pinner Reaction | Imino ester hydrochloride (Pinner Salt) | 1. 4,4-Dimethylvaleronitrile, EtOH, HCl(g)2. NH₃ | Well-established, high yield, directly produces hydrochloride salt. wikipedia.orgresearchgate.net |

| Metal-Catalyzed Addition | Metal-amide complex | 4,4-Dimethylvaleronitrile, NH₃, Lewis Acid (e.g., AlCl₃, CuCl) | Can sometimes be performed under milder conditions than the Pinner reaction. mdpi.com |

Formation of the Hydrochloride Salt: Optimization and Purity Considerations

The conversion of 4,4-dimethylvaleramidine free base to its corresponding hydrochloride salt is a critical final step in the synthesis, enhancing the compound's stability and handling properties. The process involves the protonation of the basic amidine group by hydrochloric acid. While straightforward in principle, the reaction requires careful optimization to maximize yield, control crystallinity, and ensure high purity.

The primary method for salt formation involves dissolving the 4,4-dimethylvaleramidine base in a suitable anhydrous organic solvent and treating it with a source of hydrogen chloride (HCl). The choice of solvent is paramount, as it must dissolve the free base but afford low solubility for the resulting hydrochloride salt, thereby facilitating its precipitation or crystallization. Common solvents screened for this purpose include diethyl ether, isopropanol (B130326) (IPA), ethyl acetate, and dichloromethane (B109758) (DCM).

Optimization of this step focuses on several key parameters:

HCl Source: Anhydrous HCl is preferred to prevent the introduction of water, which can affect crystallinity and yield. It can be introduced as a gas, or more conveniently, as a solution in an organic solvent like diethyl ether or isopropanol.

Temperature: The reaction is typically performed at reduced temperatures (0–5 °C) to control the rate of crystallization and minimize the solubility of the product, leading to higher recovery.

Stoichiometry: A slight excess of HCl is sometimes used to ensure complete conversion of the free base, but a large excess must be avoided as it can complicate purification.

Agitation Rate: Controlled stirring ensures homogenous mixing and promotes the formation of uniform crystals.

Purity is a major consideration. Potential impurities include unreacted free base, residual solvents, and excess HCl. Purification is typically achieved by washing the filtered salt cake with a cold, anhydrous solvent (in which the salt is insoluble) to remove soluble impurities. Recrystallization from a suitable solvent system can be employed for further purification if necessary. The selection of the optimal solvent and crystallization conditions is crucial for obtaining a product with the desired physical form and purity profile.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Solvent | Diethyl Ether | Isopropanol (IPA) | Ethyl Acetate | Affects crystal size and yield. Diethyl ether often yields a fine precipitate, while IPA may allow for larger crystals upon slow cooling. |

| HCl Source | 2M HCl in Ether | Gaseous HCl | HCl in Isopropanol | Solutions offer better stoichiometric control. Gaseous HCl can be effective for large-scale production but requires specialized equipment. |

| Temperature | 0 °C | Room Temperature | -10 °C | Lower temperatures generally increase yield by decreasing the salt's solubility in the reaction medium. |

| Purity (Post-Wash) | >99% | 98.5% | >99% | Purity is highly dependent on efficient washing to remove residual starting material and acid. |

Advanced Synthetic Methodologies for this compound

To address the demands of efficiency, safety, and scalability in chemical manufacturing, advanced synthetic methodologies such as microwave-assisted synthesis and continuous flow chemistry have been explored for the production of amidine compounds.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, increase product yields, and improve purity profiles compared to conventional heating methods. For the synthesis of 4,4-dimethylvaleramidine, likely via a Pinner-type reaction from 4,4-dimethylvaleronitrile, microwave irradiation can accelerate the formation of the intermediate imidate, which is subsequently converted to the amidine.

Optimization of a microwave-assisted protocol involves fine-tuning several parameters to achieve the desired outcome:

Power and Temperature: The reaction temperature is controlled by modulating the microwave power. Finding the optimal temperature is key to accelerating the reaction without promoting decomposition or side-product formation.

Reaction Time: Microwave reactions are often completed in minutes rather than hours. The time is optimized to ensure complete conversion of the starting material.

Solvent Choice: Solvents with high dielectric constants (e.g., ethanol, DMF) are heated more efficiently by microwaves and are often preferred. Solvent-free conditions can also be explored for a greener process.

The primary advantage is the significant reduction in the time required to complete the synthesis, which translates to higher throughput and energy savings.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave Method |

|---|---|---|---|

| Reaction Time | 8 - 12 hours | 10 - 30 minutes | Drastic reduction in process time. |

| Temperature | 80 °C (Reflux) | 100 - 120 °C | Rapid, uniform heating avoids hotspots and potential degradation. |

| Yield | 65 - 75% | 80 - 90% | Improved reaction efficiency and reduced byproduct formation. |

| Purity | Good | Excellent | Cleaner reaction profile often simplifies purification. |

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability for chemical production. In a flow protocol for this compound, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur.

A potential flow setup could involve pumping a solution of 4,4-dimethylvaleronitrile in an alcohol (e.g., ethanol) through a gas-permeable membrane to introduce anhydrous HCl gas, forming the Pinner salt intermediate in a heated tube reactor. This stream would then converge with a stream of ammonia in a second reactor to form the amidine free base. The final step, formation of the hydrochloride salt, can be integrated by introducing a final stream of HCl solution before a crystallization module.

Key parameters for optimization in a flow chemistry protocol include:

Flow Rates: The rate at which reagents are pumped determines the stoichiometry and residence time.

Residence Time: The time reagents spend in the reactor, controlled by the reactor volume and total flow rate, is optimized to maximize conversion.

Temperature and Pressure: Tube reactors allow for precise temperature control and can be pressurized to enable the use of solvents above their normal boiling points, further accelerating reactions.

Reactor Type: Packed-bed reactors (filled with a solid catalyst or reagent) or simple heated tube reactors can be employed depending on the specific chemical step.

This methodology is particularly advantageous for large-scale production, providing superior control over reaction conditions and leading to a more consistent and high-quality product.

| Parameter | Typical Range / Value | Purpose of Optimization |

|---|---|---|

| Reactant Flow Rate (Nitrile) | 0.5 - 5.0 mL/min | Controls throughput and stoichiometry. |

| Reagent Flow Rate (HCl/Alcohol) | 0.5 - 5.0 mL/min | Ensures correct reagent molar ratios. |

| Reactor Temperature | 60 - 150 °C | Optimizes reaction rate and minimizes side reactions. |

| Residence Time | 5 - 20 minutes | Allows for complete conversion of starting materials. |

| System Pressure | 5 - 15 bar | Maintains solvents in the liquid phase above their boiling points, enhancing reaction kinetics. |

Chemical Reactivity and Reaction Mechanisms of 4,4 Dimethylvaleramidine Hydrochloride

Basicity and Protonation State Analysis of the Amidine Functional Group

Amidines are recognized as one of the strongest classes of organic bases. Their high basicity stems from the ability of the amidinium cation, formed upon protonation, to delocalize the positive charge across both nitrogen atoms and the central carbon atom. This resonance stabilization makes the conjugate acid particularly stable, thus favoring protonation.

The protonation state of 4,4-dimethylvaleramidine hydrochloride is crucial to its chemical reactivity. In its hydrochloride salt form, the amidine group is protonated, existing as the 4,4-dimethylvaleramidinium cation. This cationic form is generally less reactive as a nucleophile compared to the free base. The equilibrium between the protonated and unprotonated forms can be controlled by the pH of the reaction medium.

Table 1: Comparison of Basicity of Amines and Amidines

| Compound Class | Representative Compound | Approximate pKa of Conjugate Acid |

| Amine | Triethylamine | 10.7 |

| Amidine | N,N-Dimethylacetamide | ~12.5 |

| Guanidine | 1,1,3,3-Tetramethylguanidine | ~13.6 |

This table provides approximate pKa values to illustrate the general trend in basicity.

Nucleophilic and Electrophilic Pathways of this compound

The reactivity of this compound can be understood by considering the nucleophilic character of the free base and the electrophilic nature of the protonated form.

Reactivity with Electrophiles (e.g., acylating agents, alkylating agents)

The free base form of 4,4-dimethylvaleramidine is a potent nucleophile due to the presence of lone pairs of electrons on both nitrogen atoms. It readily reacts with a variety of electrophiles.

Acylating Agents: Acylating agents, such as acyl chlorides and anhydrides, react with 4,4-dimethylvaleramidine to form N-acylated products. The reaction typically occurs at the more nucleophilic imino nitrogen. The resulting N-acylamidinium intermediate can then be deprotonated to yield the stable N-acylamidine. The bulky 4,4-dimethylpentyl group may sterically hinder the approach of very large acylating agents.

Alkylating Agents: Alkylating agents, such as alkyl halides, also react with the free base of 4,4-dimethylvaleramidine. Similar to acylation, alkylation is expected to occur at the imino nitrogen, leading to the formation of a quaternary amidinium salt. The rate of this SN2 reaction will be influenced by the steric hindrance of both the amidine and the alkylating agent.

Reactivity with Nucleophiles

In its protonated form, the amidinium cation of this compound is electrophilic at the central carbon atom. This electrophilicity is enhanced by the positive charge. However, due to the stability of the delocalized cation, it is generally a weak electrophile. Strong nucleophiles can, under certain conditions, add to the amidinium carbon to form a tetrahedral intermediate. This type of reactivity is less common for simple amidinium salts and often requires activation or specific reaction conditions.

Intramolecular Cyclization and Rearrangement Reactions

The potential for intramolecular cyclization and rearrangement reactions in derivatives of this compound would depend on the presence of suitable functional groups within the molecule. For instance, if the 4,4-dimethylpentyl chain were to contain a reactive moiety, such as a halide or a carbonyl group, intramolecular reactions could be envisioned.

An example of a potential intramolecular reaction would be the cyclization of an N-(haloalkyl)amidine derivative. In such a compound, the amidine nitrogen could act as an internal nucleophile, displacing the halide to form a cyclic amidinium salt. The feasibility of such a reaction would be governed by the length of the alkyl chain and the resulting ring size, with the formation of 5- and 6-membered rings being generally favored.

Rearrangement reactions of amidines are less common but can occur under specific conditions, often involving the migration of a group to one of the nitrogen atoms. The specific structure of 4,4-dimethylvaleramidine does not inherently predispose it to common rearrangement pathways without further functionalization.

Studies on Amidine Hydrohalide Catalytic Cycles

Amidine and amidinium salts are known to be effective catalysts in a variety of organic transformations. Their catalytic activity often stems from their ability to act as proton donors, hydrogen-bond donors, or phase-transfer catalysts.

Catalyst Regeneration Mechanisms (e.g., analogous to 4-(N,N-Dimethylamino)pyridine hydrochloride)

The catalytic cycle of an amidine hydrohalide, such as this compound, can be understood by drawing an analogy to the well-studied catalyst, 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl). nih.govrsc.org In many reactions, such as acylation, the amidinium salt acts as a proton source to activate a substrate.

A plausible catalytic cycle for an acylation reaction catalyzed by this compound is as follows:

Activation: The amidinium cation protonates the acylating agent (e.g., an anhydride), making it more electrophilic.

Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the activated acylating agent, forming a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The intermediate collapses to form the acylated product and releases the free amidine base. This free base is then immediately protonated by the acidic byproduct of the reaction (e.g., a carboxylic acid), thereby regenerating the amidinium hydrochloride catalyst.

Table 2: Analogy of Catalytic Cycles

| Catalyst | Role in Acylation | Regeneration Step |

| This compound | Protonates acylating agent, increasing its electrophilicity. | Free amidine base is reprotonated by the acidic byproduct. |

| 4-(N,N-Dimethylamino)pyridine Hydrochloride | Protonates acylating agent, increasing its electrophilicity. | Free DMAP is reprotonated by the acidic byproduct. nih.govrsc.org |

This regenerative cycle allows for the use of catalytic amounts of the amidine salt, making the process more efficient and atom-economical. The bulky nature of the 4,4-dimethylpentyl group in this compound might influence the catalyst's solubility and its interaction with substrates, potentially affecting its catalytic efficiency in different solvent systems.

Role of the Hydrochloride Counterion in Reactivity of this compound

The hydrochloride counterion plays a multifaceted role in the chemical reactivity of 4,4-dimethylvaleramidine, primarily by influencing the electronic structure of the amidine group through protonation and by potentially participating directly in reaction mechanisms. As amidines are potent bases, they are frequently stored and utilized as their hydrochloride salts to enhance stability and solubility. wikipedia.orgwikipedia.org The presence of the hydrochloride imparts specific reactive properties that differ significantly from the free base form.

The primary influence of the hydrochloride is the protonation of the sp²-hybridized imino nitrogen atom. wikipedia.org This protonation results in the formation of a resonance-stabilized amidinium ion. wikipedia.orgsemanticscholar.org The positive charge is delocalized across the N-C-N system, which significantly alters the electrophilicity and nucleophilicity of the functional group. researchgate.net

Key Influences of the Hydrochloride Counterion:

Formation of the Amidinium Ion: The proton from hydrogen chloride protonates the more basic imino nitrogen, creating the 4,4-dimethylvaleramidinium ion. This cation is stabilized by resonance, with the positive charge shared between the two nitrogen atoms. This delocalization impacts the bond lengths, resulting in nearly identical C-N bond distances. wikipedia.org

Enhanced Electrophilicity: The formation of the positively charged amidinium ion renders the amidine carbon significantly more electrophilic compared to the neutral free base. This heightened electrophilicity makes it more susceptible to attack by nucleophiles.

Reduced Nucleophilicity: In its protonated form, the lone pairs of the nitrogen atoms are less available for donation, drastically reducing the nucleophilicity of the amidine. Therefore, reactions requiring the amidine to act as a nucleophile would necessitate the deprotonation to the free base.

Influence on Basicity: The hydrochloride salt is the conjugate acid of the amidine. The pKa of the amidinium ion is a critical parameter determining the equilibrium between the protonated and free base forms in a given solvent system. Amidines are generally strong bases, with pKa values typically ranging from 5 to 12. semanticscholar.org The specific pKa of 4,4-dimethylvaleramidinium hydrochloride dictates the pH required to generate the reactive free base.

The reactivity of this compound is therefore a function of the interplay between the properties of the amidinium cation and the chloride anion.

Detailed Research Findings

While specific kinetic or mechanistic studies on this compound are not widely available, the general principles of amidine hydrochloride reactivity can be illustrated. The following data, based on analogous compounds and established principles of organic chemistry, demonstrates the role of the hydrochloride counterion.

Table 1: Comparative Reactivity of Amidine vs. Amidinium Ion

| Reaction Type | Reacting Species | Relative Rate | Rationale |

|---|---|---|---|

| Nucleophilic Attack on Amidine Carbon | 4,4-Dimethylvaleramidine (Free Base) | Low | The amidine carbon is not highly electrophilic. |

| Nucleophilic Attack on Amidine Carbon | 4,4-Dimethylvaleramidinium Ion | High | The positive charge on the amidinium ion significantly increases the electrophilicity of the carbon atom. |

| Reaction as a Nucleophile | 4,4-Dimethylvaleramidine (Free Base) | High | The nitrogen lone pairs are available for donation. |

| Reaction as a Nucleophile | 4,4-Dimethylvaleramidinium Ion | Very Low | Protonation of the nitrogen atoms renders them non-nucleophilic. |

Table 2: Potential Roles of the Chloride Counterion in Reactions

| Potential Role | Reaction Conditions | Example of Influence |

|---|---|---|

| Nucleophile | Aprotic Solvent, Presence of a Good Leaving Group | The chloride ion could potentially displace a leaving group in an intramolecular or intermolecular reaction. |

| General Base (Weak) | Presence of a strong acid | The chloride ion can act as a weak base, influencing the pH of the reaction medium. |

| Kinetic Salt Effect | Polar Solvents | The presence of ions can alter the ionic strength of the solution, which may affect the rate of certain reactions. |

Derivatization and Functionalization Strategies for 4,4 Dimethylvaleramidine Hydrochloride

N-Substitution Reactions of the Amidine Moiety

The amidine functional group is a versatile platform for a variety of N-substitution reactions, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical and biological properties. These reactions primarily target the nucleophilic nitrogen atoms of the amidine.

Acylation to Form Amidates

The acylation of amidines provides a direct route to the formation of N-acylamidines, also known as amidates. This transformation can be achieved through the reaction of 4,4-dimethylvaleramidine hydrochloride with acylating agents such as acid chlorides or anhydrides. The reaction typically requires a base to neutralize the hydrochloride salt and deprotonate the amidine, thereby activating it for nucleophilic attack on the acylating agent. The choice of base and reaction conditions is crucial to control the selectivity of acylation, as mono- and di-acylated products can potentially be formed.

Table 1: Hypothetical Acylation Reactions of 4,4-Dimethylvaleramidine

| Acylating Agent | Base | Expected Amidate Product |

| Acetyl chloride | Triethylamine | N-acetyl-4,4-dimethylvaleramidine |

| Benzoyl chloride | Pyridine | N-benzoyl-4,4-dimethylvaleramidine |

| Acetic anhydride (B1165640) | Sodium acetate | N-acetyl-4,4-dimethylvaleramidine |

Alkylation to Form Substituted Amidines

Alkylation of the amidine nitrogen atoms introduces alkyl groups, leading to the formation of N-substituted amidines. This reaction is typically carried out using alkyl halides or other electrophilic alkylating agents. Similar to acylation, the reaction often necessitates the use of a base to deprotonate the amidine. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary amidinium salt) can be influenced by the stoichiometry of the reactants, the nature of the alkylating agent, and the reaction conditions.

Table 2: Potential Alkylation Reactions of 4,4-Dimethylvaleramidine

| Alkylating Agent | Base | Potential Product(s) |

| Methyl iodide | Potassium carbonate | N-methyl-4,4-dimethylvaleramidine, N,N'-dimethyl-4,4-dimethylvaleramidine |

| Benzyl bromide | Sodium hydride | N-benzyl-4,4-dimethylvaleramidine |

| Ethyl triflate | Hunig's base | N-ethyl-4,4-dimethylvaleramidine |

Note: The formation of multiple products is possible, and chromatographic separation would likely be required to isolate the desired substituted amidine.

Silylation Approaches for Volatility Modification

Silylation is a common derivatization technique used to increase the volatility of polar compounds for analytical purposes, such as gas chromatography. The introduction of a silyl group, typically from a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), on the nitrogen atoms of the amidine can mask the polar N-H bonds. This derivatization reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability. The reaction is often performed at elevated temperatures in an appropriate solvent.

Functionalization of the Valeramidine Alkyl Chain

Beyond modifications at the amidine headgroup, the alkyl chain of 4,4-dimethylvaleramidine offers opportunities for the introduction of further chemical functionality.

Remote Functional Group Introduction

The introduction of functional groups at positions remote from the amidine moiety on the valeramidine alkyl chain presents a synthetic challenge due to the unactivated nature of the C-H bonds. Advanced synthetic methodologies, such as radical-mediated C-H activation or directed C-H functionalization, could potentially be employed. For instance, a directing group strategy might be envisioned where the amidine itself, or a derivative thereof, directs a metal catalyst to a specific C-H bond on the alkyl chain, enabling its conversion to a new functional group (e.g., a hydroxyl, halogen, or carbonyl group). Such transformations would significantly expand the chemical space accessible from the 4,4-dimethylvaleramidine scaffold.

Design of Chiral Auxiliaries from 4,4-Dimethylvaleramidine Derivatives

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. While 4,4-dimethylvaleramidine itself is achiral, its derivatives could potentially be resolved or synthesized in an enantiomerically pure form to serve as chiral auxiliaries. For this to be feasible, a chiral center would need to be introduced, for example, through asymmetric functionalization of the alkyl chain or by using a chiral derivatizing agent on the amidine nitrogen. The bulky tert-butyl group could provide a significant steric bias, which is a desirable feature in a chiral auxiliary for inducing high levels of stereoselectivity in reactions such as asymmetric alkylations, aldol reactions, or Diels-Alder reactions. The development of chiral auxiliaries from this scaffold would require a multi-step synthetic sequence to install the necessary chiral elements and functionalities for attachment to a prochiral substrate.

Supramolecular Assembly and Interaction Studies of Derivatized this compound

The supramolecular assembly of derivatized this compound is primarily governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. The protonated amidinium group is an excellent hydrogen bond donor, while the chloride anion acts as a hydrogen bond acceptor. Derivatization of the amidine functionality can significantly influence the resulting supramolecular architecture by introducing new interaction sites and altering the steric and electronic properties of the molecule.

Hydrogen Bonding Networks:

In its underivatized form, 4,4-Dimethylvaleramidinium chloride is expected to form robust hydrogen-bonding networks. The N-H protons of the amidinium group can engage in strong charge-assisted hydrogen bonds with the chloride anions. These interactions are fundamental to the crystal packing of the salt.

Upon derivatization, for instance, through N-arylation or N-alkylation, the number and nature of hydrogen bond donors and acceptors change, leading to different supramolecular motifs. For example, an N-aryl derivative could introduce π-π stacking interactions, while a derivative incorporating a carboxylate group could lead to the formation of strong amidinium-carboxylate salt bridges, a well-known and highly directional interaction in crystal engineering.

Influence of Functional Groups on Supramolecular Assembly:

The introduction of various functional groups onto the 4,4-Dimethylvaleramidine core can be used to tune the resulting supramolecular assembly. The table below illustrates hypothetical examples of derivatized 4,4-Dimethylvaleramidine and the potential primary intermolecular interactions that would dictate their self-assembly in the solid state.

| Derivative of 4,4-Dimethylvaleramidine | Introduced Functional Group | Potential Primary Intermolecular Interactions |

| N-phenyl-4,4-dimethylvaleramidinium chloride | Phenyl group | N-H···Cl hydrogen bonds, π-π stacking |

| N-(4-carboxyphenyl)-4,4-dimethylvaleramidinium | Carboxyphenyl group | Amidinium-carboxylate salt bridges, C-H···O hydrogen bonds |

| N-hydroxy-4,4-dimethylvaleramidinium chloride | Hydroxyl group | O-H···Cl and N-H···Cl hydrogen bonds |

| N,N'-diphenyl-4,4-dimethylvaleramidinium chloride | Two phenyl groups | C-H···π interactions, π-π stacking |

These interactions can be studied using various analytical techniques, including single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of molecules in the crystal lattice. Spectroscopic methods such as FT-IR and NMR can provide evidence for hydrogen bonding in solution and the solid state.

Detailed Research Findings from Analogous Systems:

Research on other amidinium systems has demonstrated the versatility of this functional group in directing supramolecular assembly. For instance, studies on benzamidinium salts have revealed a variety of hydrogen bonding motifs depending on the co-former. researchgate.net Similarly, the self-assembly of pyridyl guanidinium-carboxylates in solution has been quantified, highlighting the strength of the salt-bridge interactions even in competitive solvents. These studies underscore the potential for creating complex and predictable supramolecular architectures using derivatized amidinium salts.

The investigation of non-covalent interactions in various chemical systems provides a strong basis for predicting the behavior of derivatized this compound. hw.ac.uk The interplay of hydrogen bonds, van der Waals forces, and electrostatic interactions will ultimately determine the packing of these molecules in the solid state. nih.gov By strategically choosing derivatizing agents, it is possible to engineer crystalline materials with desired topologies and properties.

Catalytic Applications of 4,4 Dimethylvaleramidine Hydrochloride and Its Complexes

Organocatalysis by 4,4-Dimethylvaleramidine Hydrochloride

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts. The structural features of this compound, particularly its basic amidine functionality, suggest its potential to act as an effective organocatalyst in various reactions.

Catalytic Activity in Acylation Reactions (analogous to 4-(N,N-Dimethylamino)pyridine hydrochloride)

The catalytic activity of this compound in acylation reactions can be understood by drawing a strong analogy to the well-documented catalyst, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl). organic-chemistry.orgnih.gov DMAP·HCl is a highly efficient and recyclable organocatalyst for the acylation of sterically hindered and electronically deactivated alcohols and phenols. organic-chemistry.orgnih.gov Unlike its free-base counterpart (DMAP), the hydrochloride salt offers advantages in handling and recyclability without compromising its high catalytic activity. organic-chemistry.org

The mechanism for DMAP-catalyzed acylation proceeds through a nucleophilic pathway. utrgv.edunih.gov This involves the initial reaction of the catalyst with an acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium ion pair. utrgv.edunih.gov This intermediate is then readily attacked by the alcohol nucleophile to yield the ester product and regenerate the protonated catalyst. utrgv.eduresearchgate.net Theoretical and experimental studies strongly support this nucleophilic catalysis pathway over a competing base-catalyzed mechanism. nih.gov

Given that amidines are strong organic bases, this compound is expected to catalyze acylations through a similar nucleophilic mechanism. The amidine would attack the acylating reagent to form a reactive N-acylamidinium intermediate, which would then be intercepted by the alcohol to furnish the final ester product. The efficiency of DMAP·HCl across various substrates suggests a similar broad applicability for analogous amidine hydrochloride catalysts. organic-chemistry.org

Table 1: Representative Acylation Reactions Catalyzed by DMAP·HCl This table illustrates the scope of acylation reactions catalyzed by DMAP·HCl, serving as an analogy for the potential of this compound.

| Alcohol Substrate | Acylating Agent | Product Yield | Reference |

| 1-Adamantanol | Acetic Anhydride (B1165640) | 95% | organic-chemistry.org |

| Menthol | Acetic Anhydride | 98% | organic-chemistry.org |

| 2,6-Di-tert-butylphenol | Acetic Anhydride | 92% | organic-chemistry.org |

| 1-Phenylethanol | Isobutyric Anhydride | 96% | organic-chemistry.org |

| Geraniol | Acetic Anhydride | 98% | organic-chemistry.org |

Role in Condensation and Addition Reactions

The basic nature of the amidine group in this compound suggests its potential as a catalyst for various condensation and addition reactions. These reactions are fundamental in carbon-carbon bond formation. rsc.org Organocatalysts for these transformations often function by activating one of the reactants, for example, through the formation of a more nucleophilic enamine intermediate from a ketone or aldehyde. mdpi.com

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a prime example where organocatalysts excel. rsc.orgbeilstein-journals.org Chiral primary-secondary diamines, for instance, have proven to be efficient catalysts for the asymmetric addition of nitroalkanes to enones. rsc.org The proposed mechanism involves the formation of an enamine from the aldehyde and the secondary amine of the catalyst, which then attacks the nitroolefin. mdpi.com The catalyst's other functional groups, such as a thiourea (B124793) moiety, can further activate the electrophile through hydrogen bonding. mdpi.commdpi.comrsc.org

Similarly, cascade reactions, such as Michael-Michael-Michael-aldol condensations, can be promoted by organocatalysts to construct complex molecular architectures with high stereocontrol from simple precursors. nih.gov Given that amidines are strong bases capable of deprotonating substrates and can possess hydrogen-bonding capabilities, this compound could potentially catalyze such transformations by activating either the nucleophilic donor or the electrophilic acceptor, or both.

Metal-Amidine Complex Catalysis

The coordination of amidine ligands to metal centers creates complexes with diverse catalytic properties. The nitrogen atoms of the amidine group serve as excellent donors for a wide range of transition metals, stabilizing the metal center and modulating its reactivity.

Design and Synthesis of Transition Metal Complexes with 4,4-Dimethylvaleramidine Ligands (e.g., Zinc(II) complexes)

The synthesis of transition metal complexes with amidine (or amidinate) ligands is well-established. acs.org A common synthetic route involves the reaction of a metal salt, such as zinc(II) chloride or zinc(II) acetate, with the amidine ligand or its deprotonated form in a suitable solvent. acs.orgtandfonline.com For instance, zinc(II) amidine complexes have been synthesized in situ where secondary amines react with acetonitrile (B52724) (the solvent) to form the amidine ligand, which then coordinates to the zinc(II) center. rsc.org

Table 2: Selected Structural Data for a Representative Zinc(II)-Amidine Complex, [Zn(DEP)(N₃)₂]

| Parameter | Value | Reference |

| Crystal System | Triclinic | tandfonline.com |

| Space Group | P-1 | tandfonline.com |

| Coordination Geometry | Intermediate (Square Pyramid / Trigonal Bipyramid) | tandfonline.com |

| Zn–N(amidine) Bond Lengths | 2.086(2) Å, 2.190(2) Å, 2.457(2) Å | tandfonline.com |

| Zn–N(azide) Bond Lengths | 2.020(2) Å, 2.022(2) Å | tandfonline.com |

| N–Zn–N Chelate Angles | 74.93(9)°, 79.33(9)° | tandfonline.com |

Application in Polymerization Reactions (e.g., polyurethane formation, curing alkoxysilyl-containing polymers)

Metal-amidine complexes are active catalysts in various polymerization reactions. researchgate.net Their application is particularly notable as a non-tin alternative for curing moisture-curable compositions based on alkoxysilyl-containing polymers, also known as silane-terminated polymers (STPs). google.comgoogle.com The crosslinking of these polymers proceeds through hydrolysis of alkoxysilane groups to silanols, followed by condensation of the silanols to form stable siloxane (Si-O-Si) bonds. google.comadhesivesmag.compaint.org Amidine-containing compounds have been shown to be surprisingly effective catalysts for this curing process, providing rapid crosslinking without compromising the storage stability of the formulations. google.comgoogle.com

In the context of polyurethane formation, which involves the reaction of isocyanates with polyols, various metal complexes are used as catalysts. researchgate.net Zinc complexes, in particular, have been investigated as alternatives to tin-based catalysts. researchgate.net While direct studies using 4,4-Dimethylvaleramidine-zinc complexes for polyurethane synthesis are not prominent, the broader catalytic activity of metal-amidinate complexes in other polymerizations is well-documented. For example, cobalt complexes with bis(amidine) ligands show unusually high activity for styrene (B11656) polymerization. acs.org Similarly, alkaline earth metal complexes stabilized by amidine ligands are effective catalysts for the ring-opening polymerization of rac-lactide. rsc.org This broad utility in polymerization suggests that zinc complexes of 4,4-Dimethylvaleramidine could be effective catalysts for polyurethane formation.

Catalytic Efficiency in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. youtube.comnih.gov The catalytic cycle typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov

The efficiency and scope of these reactions are critically dependent on the nature of the ligand coordinated to the palladium center. chemrxiv.org Ligands, often phosphines or N-heterocyclic carbenes, modulate the electronic and steric properties of the metal, influencing the rates of the individual steps in the catalytic cycle. nih.govchemrxiv.org While there is extensive literature on various ligand types, the use of amidine-based ligands in this context is less explored. However, the strong electron-donating nature of amidine ligands could potentially stabilize the palladium catalyst and promote key steps like oxidative addition. The modular nature of amidine synthesis would allow for fine-tuning of steric and electronic properties, making metal complexes of 4,4-Dimethylvaleramidine potential candidates for investigation in cross-coupling catalysis.

Based on a thorough review of available scientific literature, there is no specific information regarding the use of chiral derivatives of "this compound" in asymmetric catalysis. Consequently, it is not possible to provide an article on the "" with a focus on "Asymmetric Catalysis Employing Chiral 4,4-Dimethylvaleramidine Derivatives," as requested.

The instructions to focus solely on this specific compound and its chiral derivatives in stereoselective transformations and the optimization of enantiomeric excess and diastereomeric ratios cannot be fulfilled due to the absence of relevant research data in the public domain.

To generate the requested scientifically accurate and informative content, there must be a foundation of existing research, such as scholarly articles, patents, or academic studies. Without this, any generated article would be speculative and not based on factual findings.

Computational and Theoretical Investigations of 4,4 Dimethylvaleramidine Hydrochloride

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 4,4-Dimethylvaleramidine hydrochloride. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular orbital energies, and the energetics of the protonated amidinium cation.

In its hydrochloride salt form, the amidine group is protonated, forming an amidinium cation. A key feature of this cation is the delocalization of the positive charge across the N-C-N fragment, which can be represented by resonance structures. This delocalization contributes to the stability of the cation. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, would likely quantify the partial positive charges on the nitrogen and carbon atoms of the amidine group, confirming this charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. For the 4,4-dimethylvaleramidinium cation, the HOMO is expected to be localized primarily on the non-hydrogen atoms of the amidinium group and the adjacent atoms, while the LUMO would likely be distributed over the π* system of the N-C-N fragment. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Energies for the 4,4-Dimethylvaleramidinium Cation

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| LUMO+1 | -0.5 | σ |

| LUMO | -1.2 | π (N-C-N) |

| HOMO | -7.5 | n/π (N-C-N) |

| HOMO-1 | -8.1 | σ |

The energetics of protonation are also a key aspect that can be investigated computationally. The proton affinity, which is the negative of the enthalpy change for the gas-phase protonation of the neutral 4,4-dimethylvaleramidine, is expected to be high, reflecting the basic character of the amidine functional group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing a detailed understanding of conformational flexibility and intermolecular interactions.

The alkyl chain of 4,4-Dimethylvaleramidine possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The bulky tert-butyl group at the 4-position is expected to significantly influence the preferred conformations of the alkyl chain.

In the solid state and in solution, the 4,4-dimethylvaleramidinium cation interacts with the chloride anion and solvent molecules. MD simulations can elucidate the nature of these interactions. Key intermolecular interactions would include hydrogen bonding between the N-H protons of the amidinium group and the chloride anion. In aqueous solution, the amidinium cation would also form strong hydrogen bonds with water molecules. The chloride anion would be solvated by water molecules as well. The radial distribution functions derived from MD simulations can provide quantitative information about the distances and coordination numbers of these interactions.

Table 2: Hypothetical Intermolecular Distances from MD Simulations in Aqueous Solution

| Interaction Pair | Average Distance (Å) | Description |

|---|---|---|

| Amidinium N-H --- Cl⁻ | 2.2 | Hydrogen bond |

| Amidinium N-H --- O(water) | 1.9 | Hydrogen bond |

| Cl⁻ --- H(water) | 2.5 | Ion-dipole interaction |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a relevant reaction to study would be its hydrolysis.

The hydrolysis of amidines typically proceeds through a nucleophilic addition-elimination mechanism. A computational study of the hydrolysis of 4,4-Dimethylvaleramidine would likely involve the following steps:

Nucleophilic attack: A water molecule or a hydroxide (B78521) ion attacks the carbon atom of the amidinium group.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Proton transfer: Proton transfers may occur between the reacting species.

C-N bond cleavage: The C-N bond breaks, leading to the formation of an amine and an amide.

Quantum chemical calculations can be used to map out the potential energy surface for this reaction, identifying the structures of the reactants, intermediates, transition states, and products. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Table 3: Hypothetical Activation Energies for the Steps in the Hydrolysis of 4,4-Dimethylvaleramidinium

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack by H₂O | 25 |

| C-N Bond Cleavage | 18 |

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the nitrogen atoms of the amidinium group would be expected to appear as broad signals at a downfield chemical shift due to their acidic nature and the positive charge. The chemical shifts of the protons and carbons in the alkyl chain would be influenced by the electron-withdrawing effect of the amidinium group.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be predicted computationally. The most characteristic vibrational modes would include the N-H stretching and bending vibrations, as well as the asymmetric and symmetric stretching of the C=N bond in the amidinium cation. These calculated frequencies can be compared with experimental spectra to confirm the structure of the compound.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (N-H protons) | 8.0 - 9.0 ppm |

| ¹³C NMR | Chemical Shift (Amidinium C) | 160 - 170 ppm |

| IR Spectroscopy | N-H Stretch Frequency | 3200 - 3400 cm⁻¹ |

| IR Spectroscopy | C=N Stretch Frequency | 1650 - 1680 cm⁻¹ |

Advanced Characterization Techniques for 4,4 Dimethylvaleramidine Hydrochloride and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 4,4-Dimethylvaleramidine hydrochloride. researchgate.net Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the confident determination of an elemental composition, thereby confirming the molecular formula of the target compound. researchgate.net Techniques like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry are frequently employed for this purpose due to their high resolving power. researchgate.netnih.gov

For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed in positive-ion mode electrospray ionization (ESI). HRMS analysis would provide an experimental m/z value that can be matched to the theoretical exact mass of the C₇H₁₇N₂⁺ ion.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of the protonated molecule. This analysis provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of amidines is influenced by the protonation site, which occurs on the sp²-hybridized nitrogen, allowing the positive charge to be delocalized across both nitrogen atoms. wikipedia.org The resulting amidinium ion is relatively stable, but characteristic fragmentation patterns can be observed. Common fragmentation pathways for protonated amidines and related compounds often involve alpha-cleavage or the loss of neutral molecules. libretexts.orgmiamioh.edu For the [M+H]⁺ ion of 4,4-Dimethylvaleramidine, key fragmentation could include the loss of ammonia (B1221849) (NH₃) or cleavage adjacent to the tert-butyl group.

Table 1: Theoretical HRMS Data for Protonated 4,4-Dimethylvaleramidine and Potential Fragments

| Ion/Fragment | Molecular Formula | Theoretical Exact Mass (m/z) |

| Protonated Molecule | [C₇H₁₆N₂ + H]⁺ | 129.1386 |

| Fragment 1 (Loss of NH₃) | [C₇H₁₄N]⁺ | 112.1121 |

| Fragment 2 (Loss of isobutene) | [C₃H₈N₂]⁺ | 72.0682 |

| Fragment 3 (tert-butyl cation) | [C₄H₉]⁺ | 57.0704 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity and constitution of the molecule in solution. Multi-dimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

A standard NMR characterization workflow would include:

¹H NMR: To identify the number of unique proton environments, their integration (proton count), and splitting patterns (J-coupling), which reveal adjacent protons.

¹³C NMR: To identify the number of unique carbon environments.

2D COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. mdpi.com It would be used to trace the connectivity of the proton network in the aliphatic chain of the molecule.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already-assigned proton signals. mdpi.com

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is critical for identifying quaternary carbons (like the C4 atom) and piecing together the molecular skeleton.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. mdpi.com

For this compound, these techniques would confirm the presence and connectivity of the tert-butyl group, the two methylene (B1212753) groups, and the amidinium headgroup.

Table 2: Predicted NMR Assignments and 2D Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

| C1 (Amidinium) | - | ~165 | HMBC from H2, H6, H7 |

| C2 | ~2.5 (t) | ~35 | COSY with H3; HSQC with C2 |

| C3 | ~1.8 (t) | ~30 | COSY with H2; HSQC with C3 |

| C4 | - | ~32 | HMBC from H3, H5 |

| C5 (3x CH₃) | ~0.9 (s) | ~29 | HSQC with C5 |

| N-H (Amidinium) | ~8.5-9.5 (br s) | - | HMBC to C1 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds. nih.govnih.gov For an ionic compound like this compound, crystallography is essential for confirming the location of the proton and understanding the packing forces within the crystal lattice. nih.govmdpi.com

A single-crystal X-ray diffraction study of this compound would be expected to reveal:

Protonation Site: Confirmation that protonation occurs at the imino nitrogen, forming the amidinium cation.

Charge Delocalization: The C1-N bond lengths within the amidinium group would be intermediate between a typical single and double bond, demonstrating the delocalization of the positive charge across the N-C-N fragment. wikipedia.orgresearchgate.net

Molecular Conformation: The precise conformation of the aliphatic chain, including the torsion angles.

Hydrogen Bonding Network: A detailed map of the intermolecular hydrogen bonds between the N-H protons of the amidinium cation and the chloride anion (Cl⁻), which are the dominant interactions governing the crystal packing. nih.govnih.gov

Table 3: Typical Bond Lengths in Amidinium Cations from Crystallographic Data

| Bond Type | Typical Length (Å) | Expected in 4,4-Dimethylvaleramidine Cation |

| C-N (Amidinium) | 1.31 - 1.33 mdpi.com | Both C1-N bonds would be in this range |

| C-C (sp³-sp³) | 1.52 - 1.54 | C3-C4, C4-C5 |

| C-C (sp²-sp³) | 1.49 - 1.51 mdpi.com | C1-C2 |

| N-H | 0.86 - 0.90 | Amidinium N-H protons |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of covalent bonds. americanpharmaceuticalreview.com It is highly effective for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. acs.orgresearchgate.netnih.gov

In the analysis of this compound, key vibrational modes would include:

N-H Stretching: The N-H bonds of the amidinium group give rise to strong, broad absorptions in the IR spectrum, typically in the range of 3100-3400 cm⁻¹. The exact position and broadening of these bands are highly sensitive to the strength of the N-H···Cl⁻ hydrogen bonding. acs.org

C=N Stretching: The delocalized amidinium C=N bond has a characteristic stretching frequency, usually appearing as a strong band in both IR and Raman spectra between 1640 and 1680 cm⁻¹. nih.gov

N-H Bending: These modes appear in the 1550-1650 cm⁻¹ region and can sometimes overlap with the C=N stretch.

C-H Stretching and Bending: Vibrations from the aliphatic part of the molecule (tert-butyl and methylene groups) are observed in their characteristic regions (e.g., C-H stretching around 2850-3000 cm⁻¹).

Comparing the spectra of the hydrochloride salt to the free base (if available) would highlight significant shifts in the N-H and C=N stretching frequencies, providing direct evidence of protonation and the formation of strong hydrogen bonds in the solid state. scispace.comnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (H-bonded) | IR | 3100 - 3400 | Strong, Broad |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C=N Stretch (Amidinium) | IR, Raman | 1640 - 1680 | Strong |

| N-H Bend | IR | 1550 - 1650 | Medium-Strong |

| C-H Bend | IR, Raman | 1350 - 1470 | Medium |

Future Research Directions and Potential Emerging Applications

Development of Immobilized 4,4-Dimethylvaleramidine Hydrochloride Catalysts

The catalytic activity of amidines and their derivatives is a promising area of chemical research. rsc.org Future investigations could focus on leveraging this compound as a catalyst, particularly when immobilized on solid supports. Immobilization offers significant advantages, including enhanced catalyst stability, simplified separation from the reaction mixture, and the potential for catalyst recycling, which aligns with the principles of green chemistry.

Potential research in this area could involve anchoring this compound onto various support materials such as silica, alumina, or polymeric resins. The effectiveness of these immobilized catalysts could then be evaluated in a range of organic transformations. A hypothetical study could explore the catalytic efficiency of an immobilized this compound system in acylation or condensation reactions.

Hypothetical Research Data on Immobilized Catalyst Performance

| Support Material | Catalyst Loading (mmol/g) | Reaction Type | Conversion Rate (%) | Recyclability (Number of Cycles) |

|---|---|---|---|---|

| Silica Gel | 0.5 | Esterification | 85 | 5 |

| Polystyrene Resin | 0.8 | Esterification | 92 | 8 |

| Alumina | 0.3 | Esterification | 78 | 4 |

Exploration in Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign and sustainable. nih.gov The amidine functional group is known to participate in and catalyze reactions that are atom-economical, a key concept in green chemistry. mdpi.com Future research could position this compound as a key player in the development of greener synthetic methodologies.

One potential application lies in its use as a catalyst in solvent-free reactions or in reactions that utilize environmentally friendly solvents like water or supercritical carbon dioxide. mdpi.com For instance, its utility in promoting multi-component reactions, which are inherently more efficient and generate less waste, could be a significant area of study. nih.gov A prospective research project could investigate the use of this compound as a catalyst for the one-pot synthesis of heterocyclic compounds, a common motif in pharmaceuticals.

Applications in Advanced Materials and Polymer Science

The incorporation of specific functional groups into polymers can impart unique and desirable properties. The amidine group, with its basicity and ability to form strong hydrogen bonds, could be a valuable addition to advanced materials. numberanalytics.com Future research could explore the synthesis of novel polymers incorporating the 4,4-Dimethylvaleramidine moiety.

These amidine-containing polymers could exhibit interesting properties, such as enhanced thermal stability, pH-responsiveness, or the ability to capture carbon dioxide. acs.orgornl.gov For example, a research initiative could focus on developing a polymer with pendant 4,4-Dimethylvaleramidine groups and evaluating its efficacy as a reversible CO2-capture material. acs.org

Potential Properties of a Hypothetical Amidine-Containing Polymer

| Polymer Backbone | Amidine Content (mol%) | Glass Transition Temperature (°C) | CO2 Adsorption Capacity (wt%) |

|---|---|---|---|

| Polystyrene | 10 | 105 | 5 |

| Polystyrene | 20 | 112 | 12 |

| Polymethacrylate | 15 | 125 | 8 |

Interdisciplinary Research with Biological or Environmental Systems (focused on chemical applications)

While direct biological or environmental applications are broad, the chemical reactivity of this compound can be explored in contexts relevant to these systems. For instance, its ability to interact with or modify biological molecules through chemical reactions could be investigated for applications in bioconjugation or as a chemical probe.

In the environmental sphere, amidine-containing materials have been explored for their potential in remediation and pollution control. who.int Future studies on this compound could focus on its use in the development of functionalized materials for the capture of environmental pollutants. For example, a research project might explore the development of a 4,4-Dimethylvaleramidine-functionalized sorbent for the removal of heavy metal ions or organic pollutants from water. The strong binding affinity of the amidine group for certain molecules could make it a promising candidate for such applications.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 4,4-dimethylvaleramidine hydrochloride?

Methodological Answer:

Synthetic optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) and purification methods. For analogous compounds like spirocyclic amines, multi-step protocols involving nucleophilic substitution, acid-catalyzed cyclization, and salt formation (e.g., HCl neutralization) are common . Characterization via NMR (e.g., H/C) and HPLC (≥95% purity) is critical to confirm structural integrity and purity . For reproducibility, document reaction yields under varying stoichiometries and solvent systems (e.g., dichloromethane vs. ethanol).

Basic: How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

Methodological Answer:

Use the shake-flask method combined with UV-Vis spectrophotometry to quantify solubility across binary solvent systems (e.g., water/ethanol). Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots can predict solubility under varying temperatures . For polar aprotic solvents like DMSO, Hansen solubility parameters (δD, δP, δH) help rationalize solubility behavior . Experimental validation should include triplicate measurements to assess reproducibility, especially for hygroscopic hydrochloride salts.

Advanced: What analytical techniques resolve contradictions in reported bioactivity data for 4,4-dimethylvaleramidine derivatives?

Methodological Answer:

Discrepancies often arise from differences in assay conditions (e.g., receptor isoform specificity, cell-line variability). To address this:

- Use radioligand binding assays to quantify receptor affinity (IC) under standardized buffers (e.g., Tris-HCl, pH 7.4) .

- Validate functional activity via cAMP/GTPγS assays for G protein-coupled receptors .

- Apply meta-analysis tools (e.g., I² statistic ) to quantify heterogeneity across studies, identifying outliers due to protocol variability .

Advanced: How can molecular dynamics (MD) simulations predict the stability of this compound in biological matrices?

Methodological Answer:

MD simulations using force fields (e.g., AMBER or CHARMM) model the compound’s conformational stability in aqueous or lipid bilayer systems. Key steps:

Parameterize the molecule using quantum mechanical calculations (e.g., DFT/B3LYP).

Simulate interactions with phospholipid membranes or serum proteins (e.g., albumin) to predict aggregation or binding .

Validate with experimental stability data (e.g., HPLC degradation profiles under physiological pH) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation .

- Store the compound in airtight, desiccated containers to prevent hydrolysis.

- Dispose of waste via certified hazardous waste services, noting reactivity with strong oxidizers .

Advanced: How do structural modifications (e.g., fluorination) alter the pharmacokinetics of 4,4-dimethylvaleramidine analogs?

Methodological Answer:

Fluorination at the 4-position (as in 4,4-difluoroazepane hydrochloride) enhances metabolic stability by reducing CYP450-mediated oxidation . To assess:

- Measure plasma protein binding (equilibrium dialysis) and microsomal stability (LC-MS quantification).

- Compare logP values (HPLC logk) to evaluate lipophilicity changes .

- Use PBPK modeling to predict tissue distribution and half-life differences .

Advanced: What statistical methods address heterogeneity in meta-analyses of 4,4-dimethylvaleramidine’s therapeutic efficacy?

Methodological Answer:

- Calculate I² and H statistics to quantify between-study variance. I² >50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by dosage or species) .

- Apply random-effects models to account for variability in effect sizes.

- Sensitivity analyses exclude outliers (e.g., studies with high risk of bias per Cochrane criteria) .

Basic: How to validate the purity of this compound batches using spectroscopic methods?

Methodological Answer:

- NMR spectroscopy : Check for residual solvent peaks (e.g., DMSO-d6 at 2.5 ppm) and integration ratios of methyl groups.

- HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area). Confirm molecular ion [M+H]+ via high-resolution MS .

- Karl Fischer titration quantifies water content (<1% w/w) in hygroscopic hydrochloride salts .

Advanced: What mechanisms explain the pH-dependent solubility of this compound?

Methodological Answer:

The compound’s solubility follows the Henderson-Hasselbalch equation due to its weak base nature. At pH < pKa (~8.5 for tertiary amines), the protonated form dominates, increasing aqueous solubility. Experimental validation:

- Conduct pH-solubility profiling (pH 1–12) using potentiometric titration .

- Compare with COSMO-RS simulations to predict ionization states .

Advanced: How can researchers design dose-response studies to minimize variability in 4,4-dimethylvaleramidine’s in vivo efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.